Dimethyl 4-oxocyclohexane-1,3-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 4-oxocyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRWIOJXMVHYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279799 | |
| Record name | dimethyl 4-oxocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103505-09-5 | |
| Record name | dimethyl 4-oxocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-oxocyclohexane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-oxocyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-oxocyclohexane-1,3-dicarboxylic acid.
Reduction: 4-hydroxycyclohexane-1,3-dicarboxylate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Scientific Research
Dimethyl 4-oxocyclohexane-1,3-dicarboxylate has several notable applications across different fields of research:
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic chemistry.
Pharmaceutical Industry
This compound is used in the development of biologically active compounds. It acts as a precursor for synthesizing pharmaceutical agents, particularly those targeting specific biological pathways.
Polymer Production
In the industrial sector, this compound is utilized in the production of polymers and advanced materials. Its unique structure allows for modifications that enhance the properties of resultant materials.
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : The ketone group can be oxidized to form carboxylic acid derivatives.
- Reduction : Reduction can convert the ketone group into secondary alcohols using agents like sodium borohydride.
- Substitution : The ester groups can participate in nucleophilic substitution reactions with various nucleophiles.
Case Study: Synthesis of Biologically Active Compounds
Researchers have utilized this compound as an intermediate in synthesizing novel compounds with potential therapeutic effects. This highlights its significance in drug discovery and development.
Case Study: Polymer Development
In polymer chemistry, studies have demonstrated that incorporating this compound into polymer formulations can improve mechanical properties and thermal stability, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of dimethyl 4-oxocyclohexane-1,3-dicarboxylate depends on the specific reactions it undergoes. For instance, in reduction reactions, the ketone group is reduced to a secondary alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Bis[4-(Dimethylamino)phenyl]methanone (Michler’s Ketone)
- Structure: Symmetric benzophenone with two 4-(dimethylamino)phenyl groups.
- Molecular Weight : 268.34 g/mol .
- Applications : Intermediate in dye synthesis (e.g., auramine) and electronics manufacturing .
- Key Differences: Symmetry: Michler’s ketone is symmetric, whereas the target compound is asymmetric. Reactivity: The hydroxyl group in the target compound enables hydrogen bonding and acid-base interactions, absent in Michler’s ketone. Toxicity: Michler’s ketone is a suspected carcinogen , while hydroxylated derivatives may exhibit reduced toxicity .
(4-Aminophenyl)[4-(Dimethylamino)phenyl]methanone
- Structure: Features an amino (-NH₂) group instead of a hydroxyl (-OH) group.
- Molecular Weight : 240.30 g/mol .
- Applications: Potential use in photodynamic therapy or as a fluorescence probe.
- Key Differences: Acidity/Basicity: The amino group is basic (pKa ~5), while the hydroxyl group is acidic (pKa ~10). Solubility: The amino derivative may exhibit lower aqueous solubility compared to the hydroxylated analog.
(4-Hydroxyphenyl)(4-Phenyl-1H-imidazol-2-yl)methanone
- Structure: Contains an imidazole ring fused to the benzophenone core.
- Molecular Weight : 280.08 g/mol (exact mass) .
- Applications : Studied as a tubulin polymerization inhibitor in anticancer research .
- Key Differences: Bioactivity: The imidazole ring enhances binding to biological targets (e.g., tubulin) compared to simpler benzophenones. HPLC Retention: Shorter retention time (3.54 min) than dimethylamino analogs (5.43 min), indicating higher polarity .
Bis(4-(5-(N-Cyclohexylamino)-1,3,4-Thiadiazol-2-yl)Phenyl)methanone
- Structure : Thiadiazole rings introduce sulfur and nitrogen heteroatoms.
- Molecular Weight : ~550 g/mol (estimated) .
- Applications : Antimicrobial and antibiofilm activity .
- Key Differences: Electronic Effects: Thiadiazole rings are electron-withdrawing, contrasting with the electron-donating groups in the target compound. Biological Targets: Thiadiazole derivatives target microbial efflux pumps, whereas hydroxyl/dimethylamino benzophenones may interact with eukaryotic enzymes .
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data
Biological Activity
Dimethyl 4-oxocyclohexane-1,3-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its cyclohexane structure with two carboxylate groups and a ketone functional group. The molecular formula is , which contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound, particularly against various bacterial and fungal strains. The compound has shown moderate antibacterial effects, especially against Gram-negative bacteria.
Study Findings
- Antibacterial Activity :
- Antifungal Activity :
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) at 0.3% |
|---|---|
| Escherichia coli | 17 |
| Acinetobacter baumannii | 17 |
| Pseudomonas aeruginosa | 12 |
| Klebsiella pneumoniae | 11.7 |
| Candida tropicalis | 20 |
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies.
Research indicates that compounds similar to this compound can induce cytotoxic effects on cancer cell lines by promoting apoptosis and disrupting cellular structures such as F-actin filaments . This mechanism is crucial for the development of new anticancer therapies.
Case Studies
In a study focusing on related compounds, the anticancer activity was evaluated on melanoma cells (A375) and breast adenocarcinoma cells (MCF-7). The compounds exhibited significant cytotoxic effects, leading to increased apoptosis in treated cells .
Safety and Toxicity
While exploring the biological activities, it is essential to consider safety profiles. Preliminary data suggest that while this compound shows promise in antimicrobial and anticancer applications, detailed toxicological assessments are necessary to ensure safety for potential therapeutic uses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dimethyl 4-oxocyclohexane-1,3-dicarboxylate, and how can reaction efficiency be optimized?
- Methodology :
- Claisen Condensation : A common method involves Claisen condensation of dimethyl acetylenedicarboxylate with cyclohexanone derivatives under basic conditions. Reaction efficiency depends on solvent polarity (e.g., THF or DMF) and catalyst selection (e.g., KOtBu or NaH) .
- Cyclization Strategies : Intramolecular cyclization of linear precursors using acid catalysis (e.g., H₂SO₄ or p-TsOH) can yield the cyclohexane ring. Temperature control (60–80°C) minimizes side reactions .
- Optimization : Design of Experiments (DoE) approaches, such as factorial design, can systematically vary parameters (catalyst loading, temperature) to maximize yield .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodology :
- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Analyze bond angles and torsion angles to verify the keto-enol tautomerism of the 4-oxo group .
- NMR Analysis : Use -NMR to identify the methyl ester protons (δ 3.6–3.8 ppm) and -NMR to resolve the carbonyl carbons (δ 170–175 ppm). Compare with computed spectra using DFT for validation .
- IR Spectroscopy : Confirm the presence of ester C=O stretches (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during cyclization reactions involving this compound?
- Methodology :
- Isotopic Labeling : Use -labeled ketone groups to track oxygen migration during cyclization. Mass spectrometry and -NMR can identify intermediates .
- Computational Modeling : Perform density functional theory (DFT) calculations to map potential energy surfaces and identify rate-determining steps. Compare simulated activation energies with experimental Arrhenius plots .
- In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate concentrations and reconcile discrepancies between theoretical and observed rate constants .
Q. What computational approaches are effective for predicting the reactivity of this compound in asymmetric synthesis?
- Methodology :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to explore transition states and enantiomeric pathways. Focus on steric effects of the cyclohexane ring on stereoselectivity .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric esterification .
- Solvent Effects : Simulate solvent interactions using COSMO-RS to optimize dielectric environments for enantioselectivity .
Q. How can researchers design experiments to investigate the compound’s role as a precursor in heterocyclic synthesis?
- Methodology :
- Multi-Step Pathways : React the compound with hydrazines or hydroxylamines to form pyrazoles or isoxazoles. Monitor regioselectivity via LC-MS and adjust electrophilicity using Lewis acids (e.g., ZnCl₂) .
- Cross-Coupling Reactions : Utilize Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids to functionalize the cyclohexane ring. Screen ligands (e.g., SPhos) to enhance yields .
- Mechanistic Probes : Introduce radical initiators (e.g., AIBN) to test for radical-mediated pathways in annulation reactions .
Data Contradiction and Validation Strategies
Q. What strategies address discrepancies between experimental and computational vibrational spectra?
- Methodology :
- Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to computed IR spectra to account for overtones and combination bands missing in harmonic approximations .
- Solvent Effects : Recompute spectra using implicit solvent models (e.g., PCM) to match experimental conditions (e.g., CHCl₃ vs. gas phase) .
- Experimental Replication : Repeat spectral measurements under controlled humidity/temperature to rule out environmental artifacts .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
